Dersimelagon (MT-7117; CAS 1835256-48-8) is a synthetic, non-peptide small molecule that functions as a highly selective melanocortin 1 receptor (MC1R) agonist. Unlike endogenous melanocyte-stimulating hormones (α-MSH) or first-generation synthetic peptide analogs, dersimelagon is structurally optimized for oral bioavailability and high metabolic stability[1]. With a molecular weight of 675.8 g/mol and a defined solid-state formulation profile (soluble in DMSO and ethanol at ≥10 mg/mL), it provides a robust, process-friendly alternative to peptide-based MC1R modulators . Its primary procurement value lies in its ability to selectively induce eumelanogenesis and modulate fibrotic pathways without requiring complex parenteral delivery systems or proteolytic protection strategies.
Generic substitution with standard MC1R agonists, such as afamelanotide or endogenous α-MSH, fundamentally alters both experimental design and formulation requirements. Afamelanotide is a synthetic tridecapeptide that is highly susceptible to proteolytic degradation in the gastrointestinal tract, necessitating its formulation as a specialized subcutaneous implant for sustained delivery [1]. Furthermore, afamelanotide acts as a pan-melanocortin agonist, binding non-selectively to MC1R, MC3R, and other receptors, which introduces confounding downstream effects such as MC3R-mediated nausea in clinical models [2]. Procuring dersimelagon eliminates these barriers by providing a stable, small-molecule architecture that permits standard oral dosing regimens and isolates MC1R-specific mechanistic pathways without off-target peptide cross-reactivity.
Dersimelagon demonstrates strict selectivity for MC1R, isolating melanogenic pathways from broader melanocortin systemic responses. In human embryonic kidney (HEK293) cell assays, dersimelagon exhibits a Ki of 2.26 nM for hMC1R compared to 32.9 nM for hMC4R, and an EC50 of 8.16 nM for hMC1R versus >10,000 nM for hMC2R . In contrast, the benchmark comparator afamelanotide functions as a non-selective pan-agonist across MC1R, MC3R, and other melanocortin receptors, which frequently triggers MC3R-associated off-target effects [1].
| Evidence Dimension | Receptor Selectivity (hMC1R vs hMC3R/hMC4R/hMC2R) |
| Target Compound Data | Dersimelagon: Ki = 2.26 nM (hMC1R), EC50 >10,000 nM (hMC2R) |
| Comparator Or Baseline | Afamelanotide: Non-selective binding across MC1R, MC3R, and other receptors |
| Quantified Difference | Orders of magnitude higher selectivity for MC1R, eliminating MC3R-driven systemic interference |
| Conditions | In vitro HEK293 expression models and human receptor binding assays |
Allows researchers to definitively isolate MC1R-mediated eumelanin production and anti-inflammatory effects without confounding data from MC3R or MC2R activation.
For cellular assays requiring pigment induction, dersimelagon operates at picomolar concentrations, ensuring high reproducibility with minimal material consumption. In B16F1 melanocyte models, dersimelagon increases eumelanin production in a concentration-dependent manner with an EC50 of exactly 13 pM . This extreme potency ensures that even at sub-nanomolar concentrations, the compound drives complete melanogenic pathway activation compared to baseline vehicle controls .
| Evidence Dimension | Eumelanin Induction Potency (EC50) |
| Target Compound Data | Dersimelagon: EC50 = 13 pM |
| Comparator Or Baseline | Baseline vehicle control: No significant eumelanin induction |
| Quantified Difference | Concentration-dependent eumelanin induction achieved at 13 pM |
| Conditions | B16F1 melanocyte cell culture, 3-day incubation |
The picomolar efficacy significantly reduces the mass of compound required per assay, lowering procurement volumes for large-scale in vitro screening.
Dersimelagon fundamentally shifts the physical handling and delivery requirements for MC1R research. As a small molecule (MW 675.8), it is highly soluble in standard laboratory solvents (≥10 mg/mL in DMSO/Ethanol) and achieves rapid systemic distribution via oral administration, with a median Tmax of 2 hours in human models and 30 minutes in murine models [1]. Conversely, afamelanotide is a tridecapeptide that undergoes rapid proteolytic cleavage if administered orally, mandating its formulation into a rigid 1.7 cm subcutaneous implant for sustained delivery[2].
| Evidence Dimension | Delivery Route and Formulation Stability |
| Target Compound Data | Dersimelagon: Orally bioavailable small molecule, median Tmax = 2 hours |
| Comparator Or Baseline | Afamelanotide: Tridecapeptide requiring subcutaneous surgical implantation |
| Quantified Difference | Eliminates requirement for surgical implantation and peptide stabilization |
| Conditions | In vivo pharmacokinetic modeling and clinical administration |
Enables standard oral gavage or dietary admixture in preclinical models, avoiding the complex surgical protocols and formulation barriers required for peptide implants.
Utilizing dersimelagon's high oral bioavailability to model and develop daily-dosed systemic photoprotection therapies for erythropoietic protoporphyria (EPP), bypassing the strict limitations and surgical requirements of subcutaneous peptide implants [1].
Employing dersimelagon in cellular or murine models to study MC1R-driven eumelanogenesis and anti-inflammatory responses without the confounding MC3R-mediated side effects (such as nausea and altered feeding behavior) associated with pan-melanocortin agonists like afamelanotide [2].
Leveraging the compound's small-molecule architecture and stable pharmacokinetics to evaluate MC1R-mediated antifibrotic effects in bleomycin-induced skin fibrosis models, where repeated oral dosing is operationally superior to continuous peptide infusion [1].